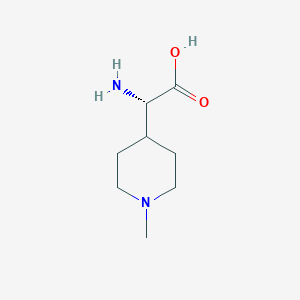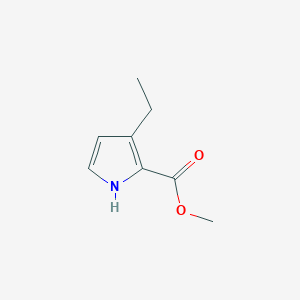
4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine is a chemical compound that features a piperidine ring bonded to a 1,3-dihydroisobenzofuran moiety through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine typically involves the reaction of 1,3-dihydroisobenzofuran with piperidine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1,3-Dihydroisobenzofuran derivatives: These compounds share the core structure but differ in their substituents, affecting their reactivity and uses.
Uniqueness
4-((1,3-Dihydroisobenzofuran-5-yl)oxy)piperidine is unique due to its specific combination of the piperidine ring and 1,3-dihydroisobenzofuran moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-(1,3-dihydro-2-benzofuran-5-yloxy)piperidine |
InChI |
InChI=1S/C13H17NO2/c1-2-13(7-11-9-15-8-10(1)11)16-12-3-5-14-6-4-12/h1-2,7,12,14H,3-6,8-9H2 |
Clé InChI |
DZHTUCSSSZFCPP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CC3=C(COC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12991884.png)

![3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12991895.png)

![tert-Butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12991912.png)
